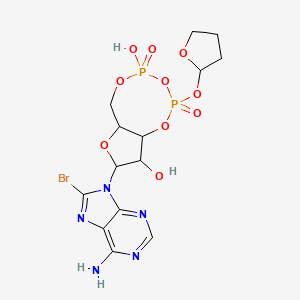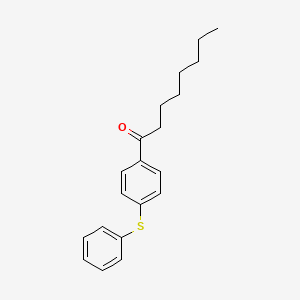
8-Bromo-cADP-Ribose (8-Br-cADPR)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-cADP-Ribose (8-Br-cADPR) is a synthetic analog of cyclic ADP-ribose (cADPR), a calcium mobilizing nucleotide. It is known for its ability to regulate calcium release from intracellular stores, particularly the endoplasmic and sarcoplasmic reticulum . This compound is widely used in scientific research to investigate intracellular signaling pathways and calcium dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-cADP-Ribose typically involves the bromination of cyclic ADP-ribose. The process begins with the preparation of cyclic ADP-ribose from NAD+ by using ADP-ribosyl cyclase or CD38 . The bromination reaction is then carried out under controlled conditions to introduce the bromine atom at the desired position on the molecule.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-cADP-Ribose are not extensively documented, the general approach involves large-scale synthesis using similar bromination techniques as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-cADP-Ribose undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cADP-Ribose with different functional groups.
Applications De Recherche Scientifique
8-Bromo-cADP-Ribose is extensively used in scientific research, including:
Chemistry: Investigating the chemical properties and reactivity of cyclic ADP-ribose analogs.
Biology: Studying calcium signaling pathways and their role in cellular processes.
Medicine: Exploring potential therapeutic applications in diseases related to calcium dysregulation.
Industry: Developing new materials and technologies based on calcium signaling modulation.
Mécanisme D'action
8-Bromo-cADP-Ribose acts as an antagonist of cyclic ADP-ribose, blocking its ability to induce calcium release from intracellular stores . It binds to specific molecular targets, such as ryanodine receptors, and inhibits their activation by cyclic ADP-ribose . This modulation of calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic ADP-Ribose (cADPR): The natural analog of 8-Bromo-cADP-Ribose, involved in calcium signaling.
8-Nitro-cADP-Ribose: Another synthetic analog with similar properties but different reactivity.
2’-Deoxy-cADP-Ribose: A modified analog lacking the 2’-hydroxyl group, affecting its interaction with calcium channels.
Uniqueness of 8-Bromo-cADP-Ribose
8-Bromo-cADP-Ribose is unique due to its bromine substitution, which enhances its stability and cell permeability compared to other analogs . This makes it a valuable tool for studying calcium signaling in various biological systems.
Propriétés
Formule moléculaire |
C14H18BrN5O10P2 |
|---|---|
Poids moléculaire |
558.17 g/mol |
Nom IUPAC |
8-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2,4-dioxo-2-(oxolan-2-yloxy)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-9-ol |
InChI |
InChI=1S/C14H18BrN5O10P2/c15-14-19-8-11(16)17-5-18-12(8)20(14)13-9(21)10-6(27-13)4-26-31(22,23)30-32(24,29-10)28-7-2-1-3-25-7/h5-7,9-10,13,21H,1-4H2,(H,22,23)(H2,16,17,18) |
Clé InChI |
YGBRAIPMJQCNFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OP2(=O)OC3C(COP(=O)(O2)O)OC(C3O)N4C5=NC=NC(=C5N=C4Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)

![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)



![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)





